molecular formula C7H6INO2 B1630261 3-Amino-2-iodobenzoic acid CAS No. 85600-30-2

3-Amino-2-iodobenzoic acid

Cat. No.: B1630261
CAS No.: 85600-30-2
M. Wt: 263.03 g/mol
InChI Key: HEVQSUKLJWYDJR-UHFFFAOYSA-N
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Description

3-Amino-2-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by iodine and an amino group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzoic acid can be synthesized through a multi-step process starting from 2-aminobenzoic acid. One common method involves the Sandmeyer reaction, where the amino group is first diazotized to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom. The reaction conditions typically involve:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Diazonium salts can be coupled with phenols or aromatic amines in the presence of a base.

Major Products:

    Substitution Reactions: Products include 3-amino-2-azidobenzoic acid or 3-amino-2-thioureabenzoic acid.

    Oxidation Reactions: Products include 3-nitro-2-iodobenzoic acid or 3-nitroso-2-iodobenzoic acid.

    Coupling Reactions: Products include various azo compounds.

Scientific Research Applications

3-Amino-2-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its amino and iodine substituents. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-3-iodobenzoic acid
  • 3-Amino-4-iodobenzoic acid
  • 2-Amino-5-iodobenzoic acid

Comparison: 3-Amino-2-iodobenzoic acid is unique due to the specific positioning of the amino and iodine groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the ortho relationship between the amino and iodine groups in this compound can lead to different steric and electronic effects compared to meta or para substitutions in similar compounds .

Properties

IUPAC Name

3-amino-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVQSUKLJWYDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624075
Record name 3-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85600-30-2
Record name 3-Amino-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85600-30-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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